molecular formula C24H23N3O5S B2675106 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide CAS No. 496029-08-4

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide

Cat. No.: B2675106
CAS No.: 496029-08-4
M. Wt: 465.52
InChI Key: FQZKKHBFABREMR-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzo[de]isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoylphenyl group, in particular, may enhance its biological activity and potential therapeutic applications .

Properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c25-33(31,32)18-13-11-17(12-14-18)26-21(28)10-2-1-3-15-27-23(29)19-8-4-6-16-7-5-9-20(22(16)19)24(27)30/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZKKHBFABREMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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